molecular formula C19H13Cl3N2OS B3750419 N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE

N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE

Cat. No.: B3750419
M. Wt: 423.7 g/mol
InChI Key: YEPSCLNKOPXFEY-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a dichlorophenyl acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Acrylamide Moiety: The acrylamide moiety is formed through a condensation reaction involving the dichlorophenyl group and an appropriate amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE: Similar structure with a methyl group instead of a chlorine atom.

    N-(5-(4-FLUOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE: Similar structure with a fluorine atom instead of a chlorine atom.

Uniqueness

N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,3-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2OS/c20-14-7-4-12(5-8-14)10-15-11-23-19(26-15)24-17(25)9-6-13-2-1-3-16(21)18(13)22/h1-9,11H,10H2,(H,23,24,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPSCLNKOPXFEY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE
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N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE
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N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE
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N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE
Reactant of Route 5
N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE
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N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-(2,3-DICHLOROPHENYL)ACRYLAMIDE

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